molecular formula C11H13ClO B1337666 2,3,5,6-Tetramethylbenzoyl chloride CAS No. 67075-69-8

2,3,5,6-Tetramethylbenzoyl chloride

Cat. No. B1337666
CAS RN: 67075-69-8
M. Wt: 196.67 g/mol
InChI Key: KSOXFKOIVXMTSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular structure of 2,3,5,6-Tetramethylbenzoyl chloride consists of 11 carbon atoms, 13 hydrogen atoms, and one each of chlorine and oxygen . The IUPAC Standard InChIKey is UGAPPXGBBWAIGT-UHFFFAOYSA-N .

Scientific Research Applications

Nickel(II) Selective Sensors

Research has demonstrated the use of tetramethyldibenzotetraazaannulene derivatives in fabricating poly(vinyl chloride)-based membrane electrodes selective to Ni2+. These sensors exhibit fast response times and good selectivity over various mono-, bi-, and tri-valent cations, highlighting their potential in quantitative determinations of nickel in different matrices, such as chocolates, and as indicator electrodes in potentiometric titration against EDTA (Gupta et al., 2000).

Electrochemical Reduction and Catalysis

The electrochemical reduction of imidazolium cations to produce nucleophilic carbenes, which are persistent in ionic liquids, opens avenues for catalytic applications. These processes underscore the potential for synthesizing and utilizing novel carbene ligands in transition-metal catalysis, significantly impacting the field of organic synthesis and material science (Gorodetsky et al., 2004).

Synthesis of Complex Compounds

Research into the synthesis of complex compounds, such as dibenzocyclamnickel(II) derivatives for potentiometric sensors, highlights the intricate chemistry involved in creating highly selective sensors for metal ions. These studies not only contribute to our understanding of coordination chemistry but also to practical applications in detecting and quantifying metal ions in various environments (Gupta et al., 2002).

Catalytic Applications of N-Heterocyclic Carbenes

The development of sterically demanding, bioxazoline-derived N-heterocyclic carbene ligands for use in transition-metal catalysis, particularly in the Suzuki-Miyaura cross-coupling, represents a significant advancement in the field. Such research not only broadens the scope of NHC ligand applications but also contributes to the development of more efficient and selective catalytic processes (Altenhoff et al., 2004).

Advanced Materials and Fluorescence Studies

The synthesis and fluorescence study of substituted 2,3,5,6-tetraarylbenzo(1,2-b:5,4-b')difurans offer insights into the potential use of these compounds as fluorescent probes. The high fluorescence quantum yields and significant solvatochromic shifts observed in these compounds underscore their utility in materials science and sensor applications (Abdul-Aziz et al., 1995).

properties

IUPAC Name

2,3,5,6-tetramethylbenzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClO/c1-6-5-7(2)9(4)10(8(6)3)11(12)13/h5H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSOXFKOIVXMTSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1C)C(=O)Cl)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40495274
Record name 2,3,5,6-Tetramethylbenzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40495274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3,5,6-Tetramethylbenzoyl chloride

CAS RN

67075-69-8
Record name 2,3,5,6-Tetramethylbenzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40495274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,3,5,6-Tetramethylbenzoyl chloride
Reactant of Route 2
Reactant of Route 2
2,3,5,6-Tetramethylbenzoyl chloride
Reactant of Route 3
Reactant of Route 3
2,3,5,6-Tetramethylbenzoyl chloride
Reactant of Route 4
Reactant of Route 4
2,3,5,6-Tetramethylbenzoyl chloride
Reactant of Route 5
2,3,5,6-Tetramethylbenzoyl chloride
Reactant of Route 6
Reactant of Route 6
2,3,5,6-Tetramethylbenzoyl chloride

Citations

For This Compound
5
Citations
H Galenkamp, AC Faber - Recueil des Travaux Chimiques des …, 1958 - Wiley Online Library
On repeating the synthesis of diduryl ketone (duryl = 2,3,5,6‐tetramethylphenyl) by means of the Friedel and Crafts reaction it was found that the resulting product is a mixture of isomeric …
RC Fuson, R Tull - Journal of the American Chemical Society, 1949 - ACS Publications
It was reported earlier2 that duryl phenyl ke-tone (I) could be alkylated by the action of/-butyl-or benzylmagnesium chloride and that the alkyl radical entered the para position of the …
Number of citations: 24 0-pubs-acs-org.brum.beds.ac.uk
RC FUSON, R GAERTNER - The Journal of Organic Chemistry, 1948 - ACS Publications
Phenylmagnesium bromide appeared to act on 3, 4-dimethoxyphenyl mesityl ketone in a similar manner, but no proof of structure has been obtained for the product, presumed to be 4-…
Number of citations: 18 0-pubs-acs-org.brum.beds.ac.uk
RC Fuson, BC McKusick - Journal of the American Chemical …, 1943 - ACS Publications
In the presence of three equivalents of aluminum chloride, crotonic acid andbenzene inter-act toform 3-methylhydrindone; and cinnamic acid and benzene form 3-phenylhydrindone. …
Number of citations: 23 0-pubs-acs-org.brum.beds.ac.uk
AG Pinkus, KK Klausmeyer, RP Feazell… - … Section E: Structure …, 2005 - scripts.iucr.org
The crystal structure of ethyl 2,3,5,6-tetramethylbenzoate, C13H18O2, has been determined and torsion angles are compared to those previously reported in a dipole moment study of …
Number of citations: 3 scripts.iucr.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.